molecular formula C18H17NO6S2 B2475487 (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid CAS No. 847247-19-2

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Cat. No. B2475487
CAS RN: 847247-19-2
M. Wt: 407.46
InChI Key: VUJLRVNKPUKODV-UVTDQMKNSA-N
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Description

The compound “(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid” is an organic molecule that appears to contain a benzylidene functional group . The benzylidene functional group is a carbon-carbon double bond (C=C) that is attached to a benzene ring .


Synthesis Analysis

Benzylidene compounds can be synthesized using a variety of methods, but one common approach involves the condensation of an aldehyde or ketone with an aromatic compound that contains a reactive hydrogen atom . The reaction is typically catalyzed by an acid or base, and the resulting product is an imine, which can be hydrolyzed to yield the corresponding benzylidene compound .


Molecular Structure Analysis

The molecular structure of benzylidene compounds can be characterized using a range of techniques, including Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy . IR spectroscopy can be used to detect the C=C double bond in the benzylidene functional group . NMR spectroscopy can provide information about the chemical environment surrounding the benzylidene functional group .


Chemical Reactions Analysis

Benzylidene compounds can undergo a variety of chemical reactions. For instance, they can participate in acyl radical enabled reactions between aldehydes and alkenes . Also, they can be involved in reactions leading to the formation of biofilm inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylidene compounds can be determined using various analytical techniques. These properties include charge-pH map, pI, hydrophobicity, and mass .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is farnesyltransferase , an enzyme involved in the post-translational modification of proteins . This modification is crucial for the function of many proteins, including those involved in cell signaling and growth.

Mode of Action

The compound interacts with its target, farnesyltransferase, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the post-translational modification of proteins

Biochemical Pathways

The inhibition of farnesyltransferase affects several biochemical pathways. Most notably, it impacts the Ras signaling pathway , which plays a key role in cell growth and differentiation . By inhibiting farnesyltransferase, the compound disrupts the normal function of the Ras proteins, potentially leading to altered cell behavior.

Pharmacokinetics

Similar compounds have been shown to display excellent inhibition against their target enzymes , suggesting that they may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins affected by the inhibition of farnesyltransferase. Given the enzyme’s role in protein modification, the compound’s action could potentially lead to a wide range of effects, including altered cell growth and differentiation .

Safety and Hazards

The safety and hazards associated with benzylidene compounds can vary depending on their specific structure. For instance, Benzylidene Camphor Sulfonic Acid, a related compound, is approved as a UV filter in cosmetics and personal care products at a maximum concentration of 6% in the European Union .

Future Directions

Future research on benzylidene compounds could focus on further elucidating their mechanisms of action, developing more efficient synthesis methods, and exploring their potential applications in various fields .

properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-2-9-25-12-5-3-11(4-6-12)10-14-16(22)19(18(26)27-14)13(17(23)24)7-8-15(20)21/h2-6,10,13H,1,7-9H2,(H,20,21)(H,23,24)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJLRVNKPUKODV-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

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